

Validating the Structure of N,N,5-Trimethylisoxazol-3-amine: A Comparative Guide

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Compound of Interest

Compound Name: *N,N,5-Trimethylisoxazol-3-amine*

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The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the structural validation of **N,N,5-Trimethylisoxazol-3-amine**, a substituted isoxazole of interest in medicinal chemistry due to the broad biological activities of the isoxazole scaffold.^{[1][2][3][4]} This document outlines the expected analytical data for the target compound and compares it with two of its structural isomers: 4,N,N-Trimethylisoxazol-3-amine and N,N,4-Trimethylisoxazol-5-amine. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their validation processes.

Comparative Analytical Data

The following tables summarize the expected quantitative data from key analytical techniques for **N,N,5-Trimethylisoxazol-3-amine** and its isomers. These values are predicted based on the chemical structures and typical spectroscopic data for related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
N,N,5-Trimethylisoxazol-3-amine	5.35	s	1H	H-4
3.10	s	6H	N(CH ₃) ₂	
2.40	s	3H	C ₅ -CH ₃	
4,N,N-Trimethylisoxazol-3-amine	8.20	s	1H	H-5
3.15	s	6H	N(CH ₃) ₂	
2.10	s	3H	C ₄ -CH ₃	
N,N,4-Trimethylisoxazol-5-amine	8.15	s	1H	H-3
3.20	s	6H	N(CH ₃) ₂	
2.05	s	3H	C ₄ -CH ₃	

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment
N,N,5-Trimethylisoxazol-3-amine	170.1	C-3
	160.5	
	95.2	
	40.8	
	12.5	
4,N,N-Trimethylisoxazol-3-amine	168.9	C-3
	158.2	
	105.7	
	41.2	
	8.9	
N,N,4-Trimethylisoxazol-5-amine	165.4	C-5
	155.8	
	103.1	
	38.7	
	9.1	

Table 3: Predicted FT-IR Spectroscopic Data (cm^{-1})

Compound	C=N Stretch	C=C Stretch	C-O Stretch	C-N Stretch	C-H Stretch
N,N,5-Trimethylisoxazol-3-amine	~1610	~1500	~1420	~1250	2800-3000
4,N,N-Trimethylisoxazol-3-amine	~1615	~1510	~1410	~1260	2800-3000
N,N,4-Trimethylisoxazol-5-amine	~1620	~1505	~1430	~1240	2800-3000

Table 4: Predicted Mass Spectrometry Data (EI)

Compound	Molecular Ion (M ⁺) [m/z]	Key Fragment Ions [m/z]
N,N,5-Trimethylisoxazol-3-amine	126	111, 83, 70, 42
4,N,N-Trimethylisoxazol-3-amine	126	111, 83, 70, 42
N,N,4-Trimethylisoxazol-5-amine	126	111, 83, 70, 42

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure by analyzing the chemical environment of the hydrogen and carbon atoms.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Set the spectral width to 16 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1.0 seconds.
 - Acquire 16 scans.
- ^{13}C NMR Acquisition:
 - Set the spectral width to 240 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 2.0 seconds.
 - Acquire 1024 scans.
- Data Processing: Process the raw data using appropriate software. Apply a line broadening of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra before Fourier transformation. Phase and baseline correct the spectra and calibrate the chemical shifts to the TMS signal (0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) disc by dissolving a small amount of the compound in a volatile solvent (e.g., methylene chloride) and allowing the solvent to evaporate.[6]

- Instrumentation: Record the FT-IR spectrum using an FT-IR spectrometer.
- Acquisition:
 - Collect a background spectrum of the clean KBr disc.
 - Collect the sample spectrum from 4000 to 400 cm^{-1} .
 - Co-add 32 scans to improve the signal-to-noise ratio.
 - Resolution should be set to 4 cm^{-1} .
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

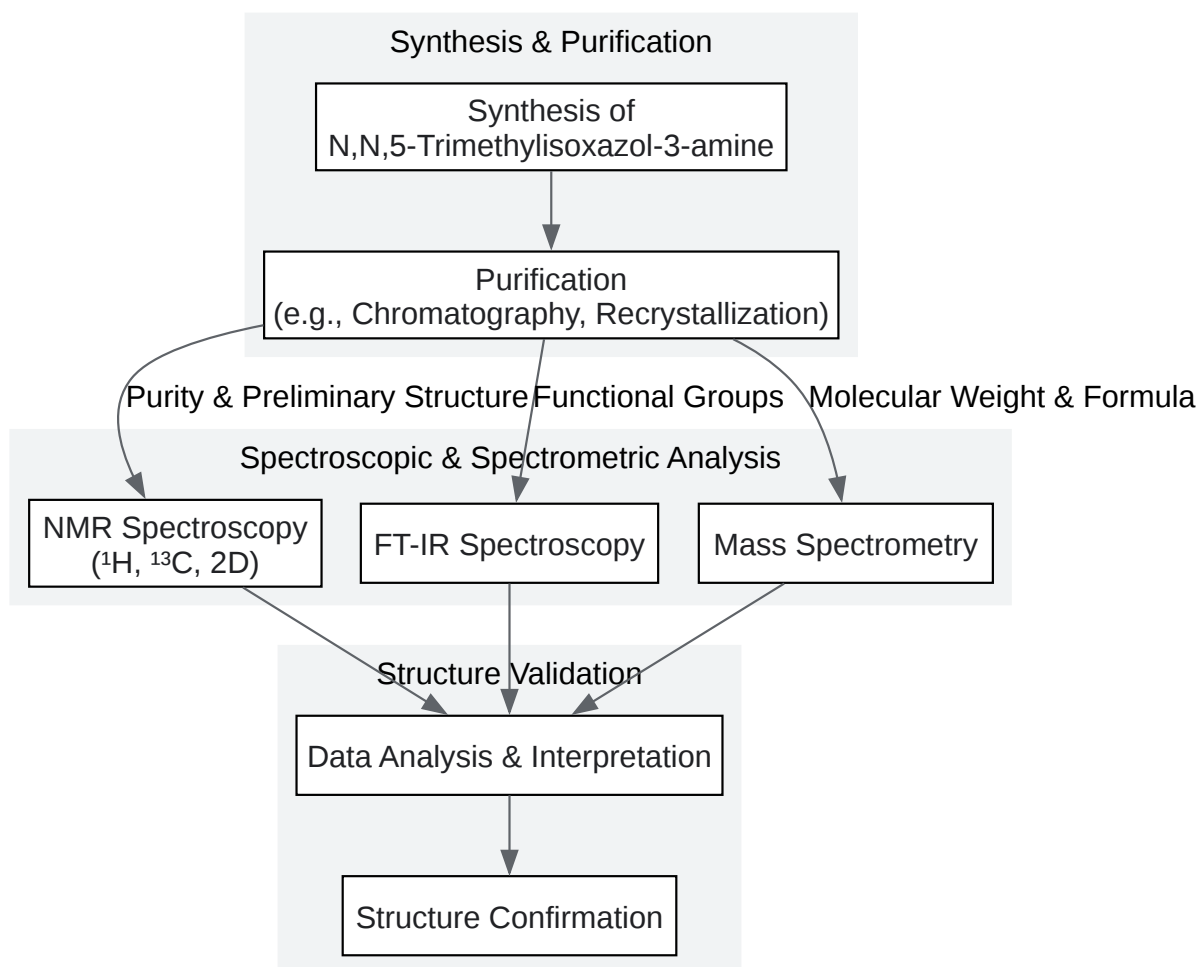
Protocol:

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.^[7]
- Instrumentation: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.
- Acquisition:
 - Introduce the sample into the ion source via direct infusion or through a gas chromatograph.
 - Set the ionization energy to 70 eV.
 - Scan a mass range of m/z 40-300.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualizations

Experimental Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation and validation of a novel small molecule.

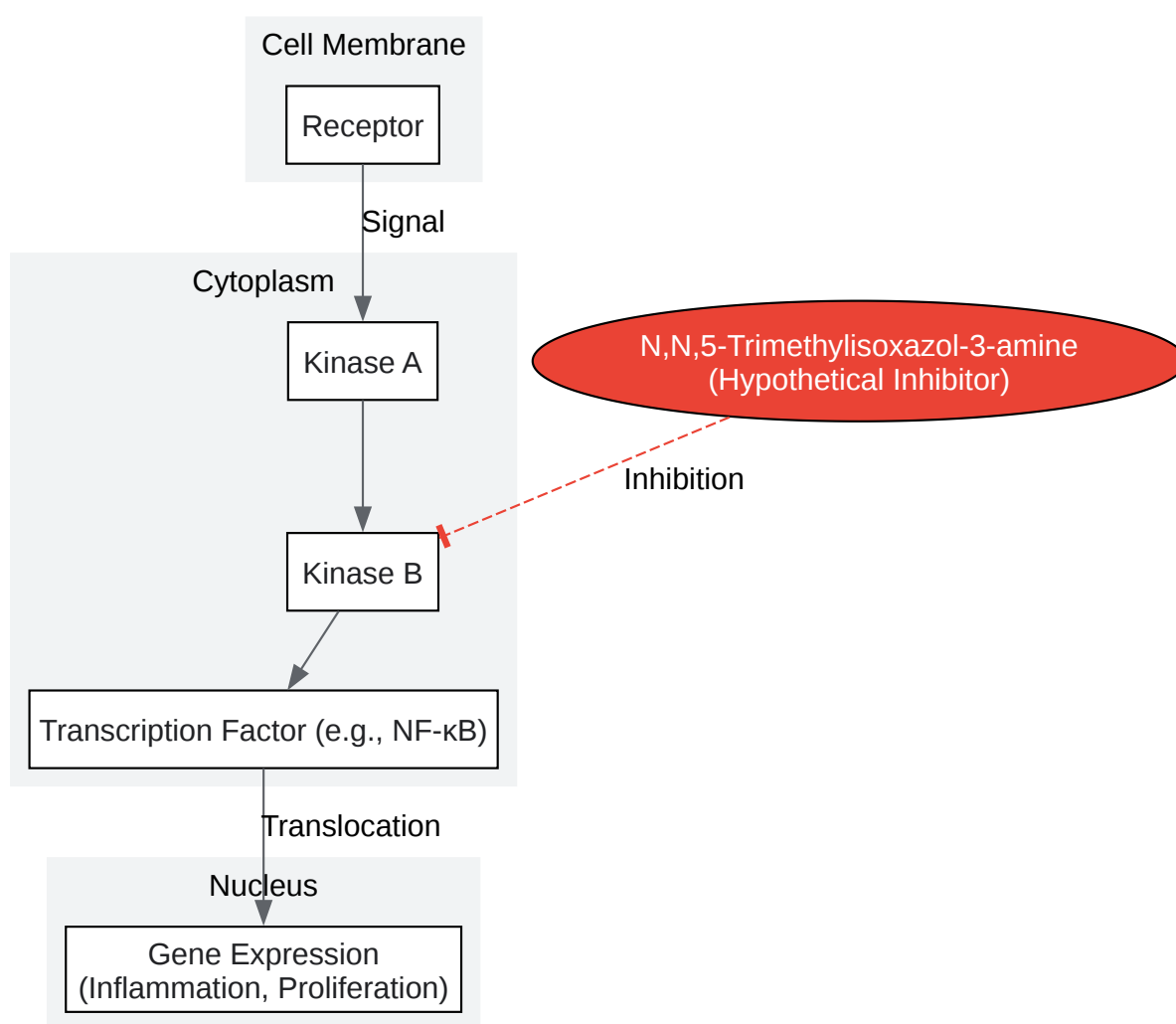


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Caption: Workflow for the structural elucidation of a novel compound.

Hypothetical Signaling Pathway Inhibition by an Isoxazole Derivative

Given the known anti-inflammatory and anticancer activities of isoxazole derivatives, the following diagram depicts a hypothetical signaling pathway where such a compound might exert its effects.^[4]^[8]



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Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway.

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